Nendratareotide uzatansine
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Overview
Description
Preparation Methods
Nendratareotide uzatansine is synthesized through a series of chemical reactions that involve the conjugation of a peptide analog of somatostatin with mertansine. The synthetic route typically involves the following steps:
Peptide Synthesis: The peptide analog of somatostatin is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Industrial production methods for this compound involve scaling up the synthetic route to produce the compound in large quantities. This typically involves optimizing the reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nendratareotide uzatansine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen atoms to the molecule.
Reduction: Reduction reactions may involve the removal of oxygen atoms or the addition of hydrogen atoms to the molecule.
Substitution: Substitution reactions involve the replacement of one functional group with another within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Nendratareotide uzatansine has several scientific research applications, including:
Chemistry: The compound is used in research to study the chemical properties and reactivity of peptide-drug conjugates.
Biology: In biological research, this compound is used to investigate the mechanisms of action of peptide-drug conjugates and their interactions with biological targets.
Industry: This compound is used in the pharmaceutical industry for drug development and testing.
Mechanism of Action
Nendratareotide uzatansine exerts its effects by targeting specific molecular pathways and receptors. The compound binds to somatostatin receptors (SSTR2) on the surface of cancer cells, leading to the internalization of the drug. Once inside the cell, the cytotoxin mertansine is released, which inhibits microtubule assembly and disrupts cell division, ultimately leading to cell death .
Comparison with Similar Compounds
Nendratareotide uzatansine is unique compared to other similar compounds due to its specific combination of a peptide analog of somatostatin and the cytotoxin mertansine. Similar compounds include:
Octreotide: Another peptide analog of somatostatin used in the treatment of neuroendocrine tumors.
Lanreotide: A long-acting analog of somatostatin used to treat acromegaly and neuroendocrine tumors.
Pasireotide: A somatostatin analog used to treat Cushing’s disease and acromegaly.
This compound’s unique combination of targeting somatostatin receptors and delivering a potent cytotoxin makes it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
1853254-97-3 |
---|---|
Molecular Formula |
C83H109ClN14O20S4 |
Molecular Weight |
1786.6 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate |
InChI |
InChI=1S/C83H109ClN14O20S4/c1-44-18-17-24-65(115-9)83(113)39-64(116-81(112)96-83)45(2)71-82(5,118-71)66(38-68(102)98(7)62-35-50(32-44)36-63(114-8)69(62)84)117-80(111)46(3)97(6)67(101)29-31-119-120-41-59(72(87)103)92-78(109)61-43-122-121-42-60(93-73(104)54(86)33-48-19-11-10-12-20-48)77(108)90-57(34-49-25-27-52(100)28-26-49)75(106)91-58(37-51-40-88-55-22-14-13-21-53(51)55)76(107)89-56(23-15-16-30-85)74(105)95-70(47(4)99)79(110)94-61/h10-14,17-22,24-28,35-36,40,45-47,54,56-61,64-66,70-71,88,99-100,113H,15-16,23,29-34,37-39,41-43,85-86H2,1-9H3,(H2,87,103)(H,89,107)(H,90,108)(H,91,106)(H,92,109)(H,93,104)(H,94,110)(H,95,105)(H,96,112)/b24-17+,44-18+/t45-,46+,47-,54-,56+,57+,58-,59+,60+,61+,64+,65-,66+,70+,71+,82+,83+/m1/s1 |
InChI Key |
JVPMJFUBODFGNB-UFDFPQQFSA-N |
SMILES |
O=C([C@H](CSSC[C@@H](C1=O)NC([C@H](N)CC2=CC=CC=C2)=O)NC([C@@]([H])(NC([C@@H](NC([C@@H](CC3=CNC4=C3C=CC=C4)NC([C@H](CC5=CC=C(O)C=C5)N1)=O)=O)CCCCN)=O)[C@H](O)C)=O)N[C@H](C(N)=O)CSSCCC(N(C)[C@@H](C)C(O[C@@H]6[C@](C)(O7)[C@@H]7[C@H](C)[C@](OC(N8)=O)([H])C[C@]8(O)[C@H](OC)/C=C/C=C(C)/CC9=CC(OC)=C(Cl)C(N(C)C(C6)=O)=C9)=O)=O |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC[C@@H](C(=O)N)NC(=O)[C@@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)[C@@H](C)O)CCCCN)CC6=CNC7=CC=CC=C76)CC8=CC=C(C=C8)O)NC(=O)[C@@H](CC9=CC=CC=C9)N)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSCC(C(=O)N)NC(=O)C5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)CCCCN)CC6=CNC7=CC=CC=C76)CC8=CC=C(C=C8)O)NC(=O)C(CC9=CC=CC=C9)N)C)C)OC)(NC(=O)O2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PEN-221; PEN 221; PEN221; DM1-conjugate, DM1-Tyr3-octreotate; SSTR2-targeting protein/DM1 conjugate; maytansinoid conjugate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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